

literature review of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Cat. No.: B1666339

[Get Quote](#)

An In-Depth Technical Guide to **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde**: Synthesis, Characterization, and Biological Significance

Executive Summary

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, also known as 4-Methylumbelliferone-8-carbaldehyde, is a pivotal derivative of the coumarin family.^[1] This multifaceted compound serves not only as a crucial intermediate in the synthesis of more complex heterocyclic systems but also exhibits a range of promising biological activities. Its structure, featuring a reactive formyl group ortho to a phenolic hydroxyl on the coumarin scaffold, makes it a subject of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its synthesis, detailed characterization, and an exploration of its therapeutic potential, with a focus on its anticancer, antioxidant, and antimicrobial applications.

The Coumarin Scaffold: An Introduction to the Core Moiety

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring phenolic compounds found widely in plants.^[2] Their fused benzene and α -pyrone rings form a privileged scaffold in medicinal chemistry, renowned for a wide spectrum of pharmacological properties including antimicrobial, anti-inflammatory, antioxidant, and anticoagulant activities.^{[2][3][4]} The

specific compound of interest, **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde** (Molecular Formula: C₁₁H₈O₄, Molar Mass: 204.18 g/mol), is a synthetic derivative that has garnered attention for its unique combination of functional groups: a nucleophilic phenolic hydroxyl group, an electrophilic aldehyde, a methyl group at the C4 position, and the characteristic lactone ring.[5] This arrangement provides a versatile platform for chemical modification and is central to its biological functions.

Synthesis and Mechanistic Insights

The synthesis of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde** is typically achieved through a reliable two-step process, beginning with the synthesis of its precursor, 7-hydroxy-4-methylcoumarin.

Step 1: Pechmann Condensation for the Coumarin Core

The foundational coumarin structure is efficiently assembled via the Pechmann reaction. This acid-catalyzed condensation involves the reaction of a phenol (resorcinol) with a β -ketoester (ethyl acetoacetate).[6][7]

Experimental Protocol:

- Combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a reaction vessel.
- Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 10 mol%) as the catalyst.[7][8] The acid protonates the carbonyl groups of both reactants, facilitating the subsequent transesterification and cyclization steps.
- After the addition of acid, stir the reaction mixture at an elevated temperature (e.g., 110°C) for a specified duration.[8]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
- Filter the precipitate, wash thoroughly with water to remove residual acid, and dry.

- Recrystallize the crude solid from a suitable solvent like ethanol to yield pure 7-hydroxy-4-methylcoumarin.^[7]

The choice of a strong acid catalyst like H_2SO_4 is critical for promoting both the initial transesterification between the phenol and the ester and the subsequent intramolecular cyclization (hydroxyalkylation) and dehydration to form the stable benzopyrone ring.^[7]

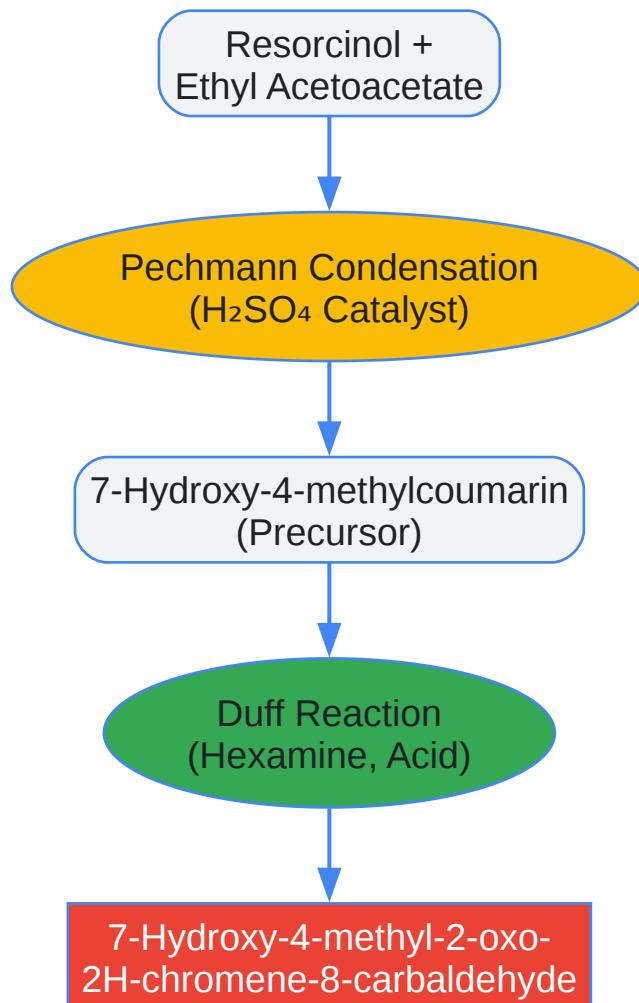
Step 2: Formylation via the Duff Reaction

The key aldehyde functionality at the C8 position is introduced using the Duff reaction, a formylation method specific for activated aromatic rings like phenols.^{[6][9]}

Experimental Protocol:

- Dissolve the synthesized 7-hydroxy-4-methylcoumarin (1 equivalent) in a suitable solvent.
- Add hexamethylenetetramine (hexamine) as the formylating agent.
- Add an acid, such as acetic acid or trifluoroacetic acid, to the mixture.
- Heat the reaction mixture under reflux for several hours. The hexamine, in the acidic medium, acts as an electrophilic source of a methine equivalent.
- Hydrolyze the resulting iminium intermediate by adding aqueous acid (e.g., HCl) and heating to liberate the aldehyde.
- Cool the mixture, which results in the precipitation of the product, **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde**.
- Filter, wash, and recrystallize the product to achieve high purity.

An alternative, though less common, synthetic route involves the direct oxidation of the 4-methyl group of a precursor using selenium dioxide (SeO_2) in a solvent like hot xylene.^[3] This method, however, targets the C4 methyl group rather than introducing a formyl group at the C8 position and is used for synthesizing 7-hydroxy-4-formylcoumarin.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the target compound.

Physicochemical and Spectroscopic Profile

The structural identity and purity of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde** are confirmed through various analytical techniques.

Property	Value	Reference
CAS Number	14003-96-4	[5]
Molecular Formula	C ₁₁ H ₈ O ₄	[5]
Molecular Weight	204.18 g/mol	[5]
Appearance	White to yellow solid	[6]

Table 1: Physicochemical Properties.

Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming the presence of all key functional groups.

Spectroscopy	Wavenumber/Shift	Assignment	Reference
IR (KBr, cm^{-1})	~3100-3400	O-H stretch (phenolic)	[10]
~1746	C=O stretch (lactone)	[6]	
~1684	C=O stretch (aldehyde)	[6]	
~1615	C=C stretch (aromatic)	[6]	
^1H NMR (DMSO-d ₆ , δ ppm)	~12.0	s, 1H, -OH (phenolic)	[11]
~10.4	s, 1H, -CHO (aldehyde)	[11]	
~7.7	d, 1H, Ar-H	[11]	
~7.0	d, 1H, Ar-H	[11]	
~6.9	s, 1H, C3-H	[11]	
~2.4	s, 3H, -CH ₃	[6]	
^{13}C NMR (DMSO-d ₆ , δ ppm)	~190	C=O (aldehyde)	[11]
~160	C=O (lactone)	[11]	
~110-165	Aromatic & Vinylic Carbons	[11]	
~18	-CH ₃	[9]	

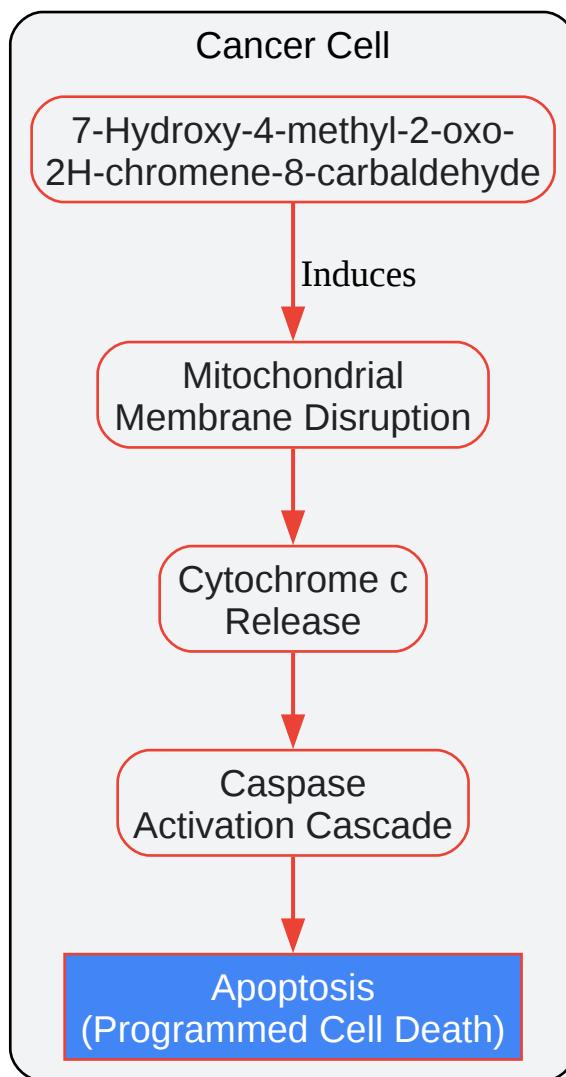
Table 2: Key Spectroscopic Data. (Note: NMR shifts are approximate and based on closely related structures, as a complete, published spectrum for the exact molecule can vary with solvent and instrument).[\[11\]](#)

Biological Activities and Therapeutic Potential

The unique arrangement of functional groups imparts significant biological activity to this coumarin derivative, making it a lead compound for therapeutic applications.

Anticancer Activity

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde has demonstrated notable cytotoxicity against human liver cancer cells. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy. The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers a cascade of enzymatic reactions involving caspases, which are the executioners of apoptosis, ultimately leading to cell death.[\[12\]](#) This targeted action on cancer cell mitochondria makes it a promising candidate for further investigation.



[Click to download full resolution via product page](#)

Caption: Anticancer mechanism via mitochondrial pathway.

Antioxidant Activity

The presence of the phenolic hydroxyl group at the C7 position is a key structural feature responsible for the compound's antioxidant properties. Phenols are well-known radical scavengers, capable of donating a hydrogen atom to neutralize free radicals. The antioxidant capacity of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde** has been quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.^[6]

Compound	Antioxidant Activity (IC ₅₀)	Reference
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde	2.31 ± 0.092	[6]
Ascorbic Acid (Standard)	Value not specified in source	[6]

Table 3: DPPH Radical Scavenging Activity. (Note: The units for the IC₅₀ value were not specified in the source material).[6] A lower IC₅₀ value indicates greater antioxidant activity.

Antimicrobial Potential

While the core molecule itself has been studied, it is more prominently used as a scaffold to generate novel derivatives with enhanced antimicrobial properties.[13] The reactive aldehyde group is an ideal handle for synthesizing Schiff bases by reacting it with various amines.[3][6] These derivatives often exhibit potent activity against a range of bacterial strains.

Derivative Type	Target Organisms	Activity	Reference
Schiff Base Derivatives	Staphylococcus aureus, Micrococcus luteus (Gram +)	Active, MICs 40-300 µg/ml	[3]
Escherichia coli, Pseudomonas aeruginosa (Gram -)	Active, MICs 31-300 µg/ml	[3]	

Table 4: Antibacterial Activity of Selected Derivatives. This demonstrates the utility of the title compound as a key synthetic intermediate.

A Versatile Intermediate in Drug Discovery

The true strength of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde** in a research and development context lies in its versatility as a synthetic building block. The ortho-hydroxy-formyl functionality is a classic precursor for a wide array of heterocyclic compounds through reactions like Knoevenagel condensation.[9] Researchers have utilized this reactivity to synthesize:

- Schiff Bases: By condensation with primary amines, creating compounds with significant antimicrobial and anticancer potential.[3][6]
- Chalcones and Flavanones: Through condensation with acetophenones, leading to compounds with diverse pharmacological profiles.
- Other Fused Heterocycles: Serving as a starting point for complex molecules evaluated for various therapeutic targets.[9]

This adaptability makes it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Perspectives

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde is more than just a simple coumarin derivative; it is a molecule of significant scientific integrity. Its straightforward, high-yield synthesis and well-characterized profile make it an accessible yet powerful tool for chemists. Its intrinsic biological activities, particularly its pro-apoptotic effects on cancer cells, warrant further preclinical investigation. Moreover, its proven utility as a versatile synthetic intermediate ensures its continued relevance in the quest for novel therapeutics. Future research should focus on optimizing its structure to enhance potency and selectivity for specific biological targets, exploring its potential in synergistic drug combinations, and developing novel derivatives with improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CID 168319363 | C22H16O8 | CID 168319363 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. sciforum.net [sciforum.net]
3. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry

[orientjchem.org]

- 4. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metfop.edu.in [metfop.edu.in]
- To cite this document: BenchChem. [literature review of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666339#literature-review-of-7-hydroxy-4-methyl-2-oxo-2h-chromene-8-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com